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molecular formula C9H10ClNO2 B055572 4-Chloro-N-methoxy-N-methylbenzamide CAS No. 122334-37-6

4-Chloro-N-methoxy-N-methylbenzamide

Cat. No. B055572
M. Wt: 199.63 g/mol
InChI Key: LHUOAIXJPPMULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05708187

Procedure details

To a solution 11.38 gm (116.7 mMol) N-methoxy-N-methyl amine hydrochloride in 700 mL 1N sodium hydroxide was added a solution of 18.56 gm (106.04 mMol) 4-chlorobenzoyl chloride in 200 mL dichloromethane and the mixture was stirred at ambient temperature. After 18 hours the phases were separated and the remaining aqueous was extracted well with dichloromethane. All organic phases are combined, dried over sodium sulfate and concentrated under reduced pressure to give 27.9 gm (95%) of the title compound as a clear oil.
[Compound]
Name
solution
Quantity
11.38 g
Type
reactant
Reaction Step One
Name
N-methoxy-N-methyl amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.56 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][NH:4][CH3:5].[Cl:6][C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][CH:8]=1>[OH-].[Na+].ClCCl>[Cl:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([N:4]([CH3:5])[O:3][CH3:2])=[O:12])=[CH:9][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
solution
Quantity
11.38 g
Type
reactant
Smiles
Name
N-methoxy-N-methyl amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CONC
Name
Quantity
18.56 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
700 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 18 hours the phases were separated
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous was extracted well with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)N(OC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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